Methyl s-(tert-butyl)homocysteinate

Description

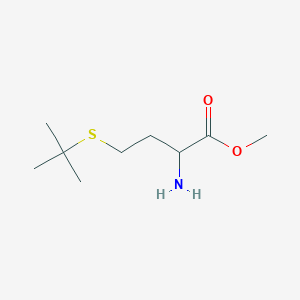

Methyl S-(tert-butyl)homocysteinate is a sulfur-modified amino acid derivative characterized by a tert-butyl group attached to the homocysteine sulfur atom and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₅H₂₇NO₆S, with a molecular weight of 373.45 g/mol (calculated for [M+Na]⁺: 372.1451; observed: 372.1469) . Key spectral data include:

Properties

Molecular Formula |

C9H19NO2S |

|---|---|

Molecular Weight |

205.32 g/mol |

IUPAC Name |

methyl 2-amino-4-tert-butylsulfanylbutanoate |

InChI |

InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3 |

InChI Key |

GDNMXOWXJWRXGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SCCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Alcohols.

Substitution: Alkyl or aryl derivatives of homocysteine.

Scientific Research Applications

Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a model compound for studying the behavior of thiol-protected amino acids.

Medicine: It is investigated for its potential role in drug development and as a protective agent for thiol groups in pharmaceuticals.

Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis

Mechanism of Action

The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

S-(4-C-Octyl-D-ribono-1,4-lactone-5-yl)-L-homocysteine (17c)

- Structure: Features a ribono-lactone ring and an octyl chain at the C-4 position of the ribose moiety, conjugated to homocysteine .

- Molecular Weight : Estimated ~500–550 g/mol (based on synthesis starting from 24 mg of precursor 15c, 0.063 mmol) .

- Key Differences: Solubility: The ribono-lactone and octyl chain enhance hydrophobicity compared to Methyl S-(tert-butyl)homocysteinate. Reactivity: The lactone ring may participate in nucleophilic reactions, unlike the inert tert-butyl group. Applications: Likely used in glycosylation studies or as a substrate for ribosyltransferase enzymes .

Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine

- Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonylmethyl (Boc-methyl) group on the cysteine sulfur .

- Molecular Formula: C₂₄H₂₇NO₆S (MW: 481.54 g/mol) .

- Key Differences :

- Protection Strategy : The Fmoc group is acid-labile, while the Boc-methyl group requires stronger acidic conditions (e.g., TFA) for removal.

- Steric Effects : The Boc-methyl substituent introduces greater steric hindrance than a simple tert-butyl group.

- Applications : Widely used in solid-phase peptide synthesis (SPPS) for cysteine incorporation .

Methyl tert-butyl ether (MTBE)

- Structure : A simple ether with a tert-butyl group and methyl ester (C₅H₁₂O; MW: 88.15 g/mol) .

- Key Differences: Physical Properties: Lower boiling point (55.2°C) and higher flammability (flash point: -14°F) compared to this compound . Toxicity: Known to cause dizziness and irritation upon exposure, whereas toxicity data for this compound remain unstudied . Applications: Primarily a fuel additive, unrelated to biochemical synthesis .

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | C₁₅H₂₇NO₆S | 373.45 | tert-butyl-S, methyl ester | Organic synthesis, enzymatic studies |

| S-(4-C-Octyl-D-ribono-lactone)-L-homocysteine | ~C₂₃H₃₈NO₈S | ~500–550 | Ribono-lactone, octyl chain | Glycosylation research |

| Fmoc-S-tert-Boc-methyl-L-cysteine | C₂₄H₂₇NO₆S | 481.54 | Fmoc, Boc-methyl | Peptide synthesis |

| Methyl tert-butyl ether (MTBE) | C₅H₁₂O | 88.15 | tert-butyl-O-methyl | Fuel additive |

Research Findings and Implications

- Synthetic Utility : this compound’s tert-butyl group offers steric protection without requiring harsh deprotection conditions, making it preferable for labile substrates . In contrast, Fmoc-S-tert-Boc-methyl-L-cysteine’s dual protection is ideal for SPPS but necessitates stepwise deblocking .

- Biological Relevance: The ribono-lactone derivative (17c) may mimic natural S-ribosylhomocysteine in bacterial quorum sensing, whereas this compound lacks such specificity .

- Safety Considerations : MTBE’s well-documented hazards highlight the need for toxicological studies on this compound, which currently lacks safety data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.